6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Overview
Description
6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing pyrazole and pyrimidine derivatives, including compounds structurally related to "6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine," highlighting their potential in medicinal chemistry due to their diverse biological activities. For instance, studies have detailed the synthesis, characterization, and X-ray crystal analysis of these compounds, providing insights into their chemical structures and the theoretical foundation for their biological activities (Titi et al., 2020; Deohate & Palaspagar, 2020).
Biological Activities
Several studies have synthesized and evaluated the biological activities of pyrazolopyrimidines and related compounds, demonstrating their potential as anticancer, antimicrobial, and anti-inflammatory agents. This includes the development of novel pyrazolopyrimidines derivatives with significant activity against cancer cells and 5-lipoxygenase, suggesting their utility in cancer and inflammation-related treatments (Rahmouni et al., 2016).
Antimicrobial and Anticancer Potential
Research on pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has shown that these compounds exhibit noteworthy insecticidal and antibacterial potential, indicating their applicability in addressing various microbial infections and potentially in pest control strategies (Deohate & Palaspagar, 2020).
Molecular Docking Studies
In-depth molecular docking studies of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs have identified active agents against Mycobacterium tuberculosis, showcasing the compounds' potential in the development of new antitubercular agents (Vavaiya et al., 2022).
Properties
IUPAC Name |
6-chloro-N-ethyl-2-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-16(10-4-6-17-7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLACEZLMJSVGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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